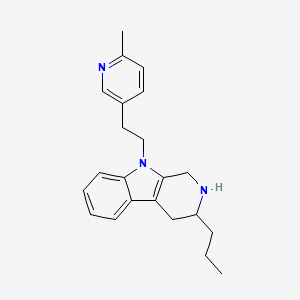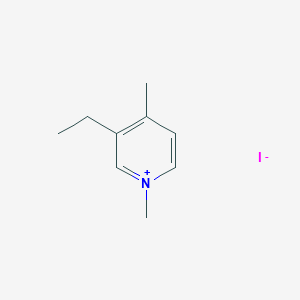
3-Ethyl-1,4-dimethylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1,4-dimethylpyridin-1-ium iodide is an organic compound that belongs to the pyridinium family It is a quaternary ammonium salt with the molecular formula C9H14IN
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-1,4-dimethylpyridin-1-ium iodide can be synthesized through a reaction between 4-methylpyridine and iodomethane in the presence of a solvent like 2-propanol . The reaction typically involves heating the mixture to around 323 K to initiate the reaction, followed by cooling to room temperature to allow crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,4-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other reduced forms.
Substitution: It can participate in substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridinium salts.
Scientific Research Applications
3-Ethyl-1,4-dimethylpyridin-1-ium iodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-1,4-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. As a quaternary ammonium salt, it can interact with negatively charged molecules and ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylpyridinium iodide: Similar in structure but lacks the ethyl group at the 3-position.
N-Methyl-4-methylpyridinium iodide: Another related compound with different substituents.
Uniqueness
3-Ethyl-1,4-dimethylpyridin-1-ium iodide is unique due to the presence of the ethyl group at the 3-position, which imparts distinct chemical and physical properties.
Properties
CAS No. |
64088-83-1 |
|---|---|
Molecular Formula |
C9H14IN |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
3-ethyl-1,4-dimethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C9H14N.HI/c1-4-9-7-10(3)6-5-8(9)2;/h5-7H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GYPOQXBFKYRSES-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C=C[N+](=C1)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


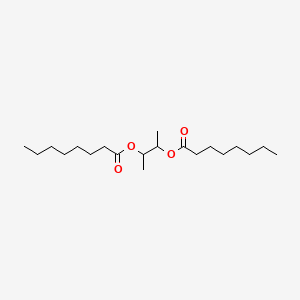
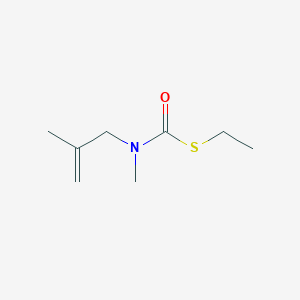
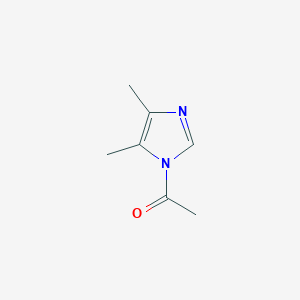
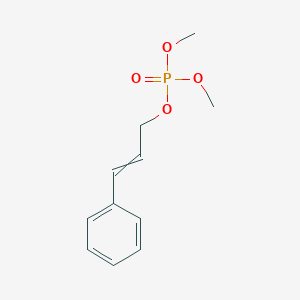

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline](/img/structure/B14486780.png)
![N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14486782.png)
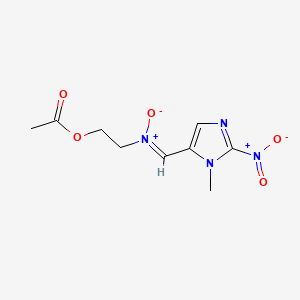
![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
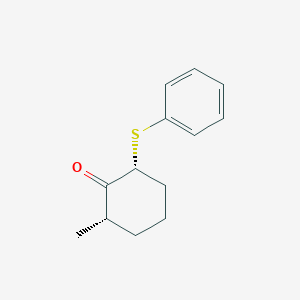
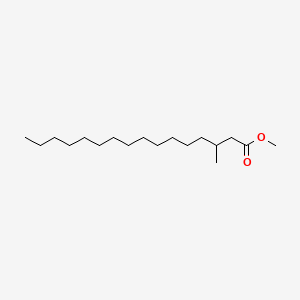
![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
